molecular formula C12H20N2O B6257599 5-[(diethylamino)methyl]-2-methoxyaniline CAS No. 857002-41-6

5-[(diethylamino)methyl]-2-methoxyaniline

Cat. No.: B6257599
CAS No.: 857002-41-6
M. Wt: 208.3
InChI Key:
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Description

5-[(Diethylamino)methyl]-2-methoxyaniline is an organic compound with the molecular formula C₁₂H₂₄N₂O It is a derivative of aniline, featuring a methoxy group and a diethylamino group attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 2-methoxybenzaldehyde with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Nucleophilic Substitution: Another method is the nucleophilic substitution of 2-methoxybenzyl chloride with diethylamine.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding nitro compound.

  • Reduction: Reduction reactions can convert the nitro group to an amine group.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed:

  • Nitro Compound: this compound nitro derivative.

  • Amine Compound: Reduced form of the nitro derivative.

  • Alkylated Product: Resulting from Friedel-Crafts alkylation.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-[(Diethylamino)methyl]-2-methoxyaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group enhances its ability to bind to these targets, leading to biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Aniline: The parent compound without the methoxy and diethylamino groups.

  • N,N-Diethylaniline: A compound with a similar diethylamino group but lacking the methoxy group.

  • 2-Methoxyaniline: A compound with the methoxy group but without the diethylamino group.

Uniqueness: 5-[(Diethylamino)methyl]-2-methoxyaniline is unique due to the presence of both the methoxy and diethylamino groups, which confer distinct chemical and biological properties compared to its similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

CAS No.

857002-41-6

Molecular Formula

C12H20N2O

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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